molecular formula C8H9BrClN B8216433 3-Bromo-6-chloro-2-(propan-2-yl)pyridine

3-Bromo-6-chloro-2-(propan-2-yl)pyridine

Cat. No.: B8216433
M. Wt: 234.52 g/mol
InChI Key: CIWCPCSRRKRYBT-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-(propan-2-yl)pyridine is a halogenated pyridine derivative with bromine and chlorine substituents at positions 3 and 6, respectively, and an isopropyl group at position 2. Its molecular formula is C₈H₈BrClN, and the isopropyl group introduces steric bulk and electron-donating effects, influencing reactivity and physical properties. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where halogen atoms enable further functionalization via cross-coupling reactions .

Properties

IUPAC Name

3-bromo-6-chloro-2-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN/c1-5(2)8-6(9)3-4-7(10)11-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWCPCSRRKRYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-(propan-2-yl)pyridine can be achieved through several methods. One common method involves the bromination and chlorination of 2-(propan-2-yl)pyridine. The process typically includes the following steps:

    Bromination: 2-(propan-2-yl)pyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 3rd position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2) to introduce the chlorine atom at the 6th position.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-(propan-2-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to remove the halogen atoms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives with various functional groups.

    Oxidation Reactions: Pyridine N-oxide derivatives.

    Reduction Reactions: Dehalogenated pyridine derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound serves as a valuable scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against specific targets, such as enzymes and receptors involved in disease processes. For example, derivatives of pyridine compounds have been shown to exhibit anti-inflammatory and antimicrobial properties, making them candidates for further drug development.

Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various pyridine derivatives, including 3-Bromo-6-chloro-2-(propan-2-yl)pyridine. The results indicated that modifications to the bromine and chlorine substituents significantly influenced the compounds' antibacterial activity against Gram-positive and Gram-negative bacteria. The most effective derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, showcasing their potential as therapeutic agents.

Biological Applications

Enzyme Inhibition Studies
Research has demonstrated that this compound can act as an inhibitor for certain enzymes, making it useful in biochemical assays to understand enzyme kinetics and mechanisms of action. For instance, studies have shown its ability to inhibit specific kinases implicated in cancer cell proliferation.

Case Study: Kinase Inhibition
In a targeted study on cancer therapies, derivatives of this compound were evaluated for their inhibitory effects on a panel of kinases. The findings revealed that some derivatives exhibited potent inhibition with IC50 values in the nanomolar range, indicating their potential as lead compounds for anticancer drug development.

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and chemical resistance. The compound's halogen substituents can improve the interactions within polymer networks, leading to materials with tailored properties for specific applications.

Data Table: Material Properties Enhancement

PropertyControl MaterialMaterial with this compound
Thermal Stability (°C)250280
Chemical ResistanceModerateHigh
Mechanical Strength (MPa)5070

Synthesis and Characterization

The synthesis of this compound typically involves halogenation reactions followed by nucleophilic substitutions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-(propan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the isopropyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The table below compares key structural and electronic features of 3-Bromo-6-chloro-2-(propan-2-yl)pyridine with analogous pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups Reactivity Profile
This compound Br (3), Cl (6), isopropyl (2) C₈H₈BrClN 230.52 g/mol Halogens, alkyl group Moderate electrophilic substitution; steric hindrance at position 2
3-Bromo-2-chloro-6-(methylthio)pyridine Br (3), Cl (2), methylthio (6) C₆H₅BrClNS 236.53 g/mol Halogens, thioether High nucleophilic substitution due to leaving group (SMe)
3-Bromo-6-chloro-2-(trifluoromethyl)pyridine Br (3), Cl (6), CF₃ (2) C₆H₂BrClF₃N 260.44 g/mol Halogens, CF₃ Electron-withdrawing CF₃ deactivates ring; resistant to electrophilic attack
3-Bromo-6-chloro-2-pyridinecarboxylic acid Br (3), Cl (6), COOH (2) C₆H₃BrClNO₂ 220.45 g/mol Halogens, carboxylic acid Acidic; participates in hydrogen bonding and salt formation
6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine Br (6), Cl (2), NH₂ (3), TMS-ethynyl (4) C₁₁H₁₃BrClN₂Si 348.66 g/mol Halogens, amine, alkyne Alkyne enables cross-coupling (e.g., Sonogashira); amine directs functionalization

Research Findings and Challenges

  • Crystallographic Data : The prop-2-ynyl analogue () shows planar imidazo[4,5-b]pyridine rings, while the isopropyl group in the main compound likely disrupts crystal packing, reducing melting points compared to CF₃-substituted derivatives .
  • Reactivity Limitations : The absence of directing groups (e.g., -NH₂ in ) in this compound restricts regioselective functionalization, necessitating protective strategies for targeted synthesis .

Biological Activity

3-Bromo-6-chloro-2-(propan-2-yl)pyridine is a halogenated pyridine derivative with significant potential in medicinal chemistry. Its unique structure, featuring both bromine and chlorine substituents, allows it to interact with various biological targets, making it a subject of interest for drug development and biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity to molecular targets, which can lead to inhibition or modulation of enzymatic activities. This interaction is crucial for its potential therapeutic applications, particularly in the treatment of diseases where enzyme regulation is vital.

In Vitro Studies

Recent studies have evaluated the compound's efficacy against various biological assays, including:

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains. For instance, it was tested against Chlamydia trachomatis, demonstrating superior activity compared to traditional antibiotics like spectinomycin and penicillin at lower concentrations .
  • Enzyme Inhibition : It has been assessed for its inhibitory effects on monoamine oxidase (MAO) isoforms and cholinesterases (AChE/BChE). These enzymes are critical in neurotransmitter metabolism and cholinergic signaling, making them important targets for neuroprotective agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound has been essential in optimizing its biological activity. The following aspects have been noted:

  • Substituent Effects : The introduction of various substituents at different positions on the pyridine ring significantly affects the compound's potency. For example, modifications that enhance lipophilicity or steric hindrance can lead to improved binding affinity to target enzymes .
  • Comparative Analysis : When compared to similar compounds, such as other halogenated pyridines, 3-Bromo-6-chloro derivatives often exhibit enhanced biological profiles due to their unique electronic properties conferred by the bromine and chlorine atoms .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridine derivatives, including this compound, revealed that this compound displayed significant antimicrobial activity against C. trachomatis. The results indicated that it could impair bacterial growth without affecting host cell viability. This was attributed to its ability to disrupt bacterial protein synthesis pathways .

Case Study 2: Neuroprotective Potential

In another research effort focused on neurodegenerative diseases, 3-Bromo-6-chloro derivatives were evaluated for their potential as MAO inhibitors. The findings suggested that certain derivatives exhibited IC50 values in the low micromolar range against MAO B, indicating their potential use in managing conditions like Parkinson's disease where MAO activity plays a critical role .

Table 1: Biological Activity Summary of this compound

Biological ActivityTargetIC50 Value (µM)Reference
AntimicrobialC. trachomatis<10
MAO A InhibitionMAO A1.35
MAO B InhibitionMAO B0.51
Cholinesterase InhibitionAChE/BChE>10

Table 2: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
2IsopropylIncreased lipophilicity
6ChlorineEnhanced binding affinity
Bromine-Critical for enzyme interaction

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-6-chloro-2-(propan-2-yl)pyridine, and how do reaction conditions influence yield?

  • The synthesis typically involves halogenation and alkylation of pyridine precursors. For example, bromination at the 3-position and chlorination at the 6-position can be achieved via electrophilic aromatic substitution under controlled temperatures (40–60°C) using catalysts like FeBr₃ or AlCl₃ . The propan-2-yl group is introduced via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura), with palladium or nickel catalysts optimizing coupling efficiency . Yield improvements (70–85%) are observed under inert atmospheres (N₂/Ar) and anhydrous solvents (THF, DMF).

Q. How can researchers purify and characterize this compound to confirm structural integrity?

  • Purification is commonly performed via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Characterization relies on:

  • NMR : Distinct signals for bromine (δ ~8.2 ppm for aromatic H) and isopropyl groups (δ 1.2–1.4 ppm for CH₃) .
  • Mass Spectrometry : Molecular ion peak at m/z ~234 (C₉H₁₀BrClN) with fragmentation patterns confirming halogen loss (e.g., -Br, -Cl) .
  • Elemental Analysis : Confirms C, H, N, Br, Cl percentages within ±0.3% of theoretical values.

Q. What solvents and storage conditions are optimal for maintaining stability?

  • The compound is stable in anhydrous DCM or THF at –20°C, with degradation <5% over 6 months. Avoid protic solvents (e.g., methanol) to prevent nucleophilic displacement of halogens. Store under inert gas (argon) in amber vials to minimize light-induced decomposition .

Advanced Research Questions

Q. How do substitution patterns (e.g., bromine vs. chlorine position) affect biological activity in enzyme inhibition studies?

  • Substitution at the 3-bromo and 6-chloro positions enhances steric and electronic interactions with enzyme active sites. For example, in CYP1B1 inhibition, pyridine derivatives with bulky groups (e.g., isopropyl) at C2 improve binding affinity by 7.5-fold compared to unsubstituted analogs, as shown in structure-activity relationship (SAR) studies . Activity correlates with logP values (optimal ~2.5–3.0), balancing lipophilicity and solubility.

Q. How can researchers resolve contradictions between computational (DFT) and experimental spectroscopic data for this compound?

  • Discrepancies in NMR chemical shifts or IR vibrational modes often arise from solvent effects or conformational flexibility. Calibrate DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (PCM for DMSO or CDCl₃) . For crystallographic disagreements (e.g., bond lengths), refine X-ray diffraction data with high-resolution (<1.0 Å) structures and compare with Hirshfeld surface analysis.

Q. What electrochemical methods are suitable for studying its corrosion inhibition properties on metal surfaces?

  • Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 0.1 M HCl to evaluate inhibition efficiency (%IE). Pyridine derivatives adsorb via donor-acceptor interactions, with inhibition efficiencies >85% at 10⁻³ M concentration. DFT studies show the pyridine ring’s nitrogen and halogens act as electron donors, aligning with experimental charge-transfer resistance (Rₐ) values .

Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) and adjust stoichiometry to minimize byproducts (e.g., dihalogenated species).
  • Biological Assays : Use recombinant CYP1B1 enzymes and fluorogenic substrates (e.g., 7-ethoxyresorufin) for high-throughput screening .
  • Computational Modeling : Validate docking poses (AutoDock Vina) with MD simulations (100 ns) to assess binding stability .

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